2-[6-({bicyclo[2.2.1]heptan-2-yl}amino)-9H-purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol
Description
2-[6-({Bicyclo[2.2.1]heptan-2-yl}amino)-9H-purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol (CAS: 103626-26-2) is a synthetic adenosine receptor agonist designed for high selectivity and affinity toward the A₁ adenosine receptor (A₁AR) . Its structure comprises:
- A purine core with a bicyclo[2.2.1]heptane-substituted amine at the N⁶ position.
- A chloromethyl group on the oxolane (tetrahydrofuran) ring, replacing the typical hydroxymethyl group found in natural adenosine.
- Stereospecific hydroxyl groups at positions 3 and 4 of the oxolane ring.
The compound is synthesized via stereospecific reactions involving bicyclo[2.2.1]heptane derivatives and chlorinated intermediates, achieving high purity (>98%) through silica gel chromatography . Its A₁AR selectivity is attributed to the bulky bicycloheptane group, which enhances receptor binding, and the chloromethyl moiety, which improves metabolic stability .
Properties
Molecular Formula |
C17H22ClN5O3 |
|---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
2-[6-(2-bicyclo[2.2.1]heptanylamino)purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H22ClN5O3/c18-5-11-13(24)14(25)17(26-11)23-7-21-12-15(19-6-20-16(12)23)22-10-4-8-1-2-9(10)3-8/h6-11,13-14,17,24-25H,1-5H2,(H,19,20,22) |
InChI Key |
PVJGDYDNVNCGBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CCl)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-5’-Chloro-5’-deoxy-ENBA typically involves multiple steps, starting from readily available precursors. The key steps include the chlorination of the nucleoside precursor and the subsequent deoxygenation at the 5’ position. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of (+/-)-5’-Chloro-5’-deoxy-ENBA is scaled up using optimized synthetic routes that ensure high efficiency and cost-effectiveness. The process involves rigorous control of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(+/-)-5’-Chloro-5’-deoxy-ENBA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 5’ position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted nucleoside analogs.
Scientific Research Applications
(+/-)-5’-Chloro-5’-deoxy-ENBA has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a nucleoside analog.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (+/-)-5’-Chloro-5’-deoxy-ENBA involves its interaction with specific molecular targets and pathways. As a nucleoside analog, it can interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to chain termination or mutations. This property makes it a potential candidate for antiviral and anticancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Features
The table below compares the target compound with analogs featuring variations in the N⁶ substituent, oxolane modifications, and halogenation patterns:
N⁶ Substituent Effects
- Bicyclo[2.2.1]heptane (Target Compound) : The rigid bicyclic structure enhances A₁AR selectivity by fitting into hydrophobic receptor pockets, reducing off-target binding .
- Dicyclobutylmethyl (Compound 10) : Less steric hindrance compared to bicycloheptane results in lower receptor specificity .
- Benzyl (Compound 8) : Simple aromatic groups improve synthetic accessibility but reduce metabolic stability due to rapid oxidation .
Oxolane Ring Modifications
- Chloromethyl (Target Compound) : Increases lipophilicity (cLogP ~1.5) and resistance to enzymatic hydrolysis compared to hydroxymethyl derivatives (cLogP ~-0.3) .
- 2-Ethyltetrazolyl (Compound 3) : Polar tetrazolyl groups improve water solubility but reduce blood-brain barrier penetration .
Halogenation Patterns
- The 2-chloro purine in ’s compound lacks an N⁶ substituent, leading to non-selective adenosine receptor antagonism, contrasting with the target’s A₁AR agonism .
Biological Activity
The compound 2-[6-({bicyclo[2.2.1]heptan-2-yl}amino)-9H-purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol is a complex nucleoside analog that has garnered attention for its potential biological activities, particularly in the context of adenosine receptor interactions. This article explores its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 342.43 g/mol. Its structural features include a bicyclic moiety and a chloromethyl group, which are crucial for its biological activity.
The compound primarily acts as an adenosine A1 receptor antagonist . Adenosine receptors are G protein-coupled receptors that play significant roles in various physiological processes including neurotransmission, cardiac function, and immune response. By antagonizing these receptors, the compound may influence pathways related to these functions.
In Vitro Studies
In vitro studies have demonstrated that the compound interacts with adenosine receptors with varying affinities. The following table summarizes the receptor binding affinities and inhibitory effects observed in various studies:
| Compound | A1AR Ki (nM) | A2AAR Ki (nM) | A3AR Ki (nM) | % Inhibition at 10 µM |
|---|---|---|---|---|
| 2-[6-({bicyclo[2.2.1]heptan-2-yl}amino)-9H-purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol | 12 | 500 | 200 | 85 |
| Control (known antagonist) | 5 | 300 | 150 | 90 |
In Vivo Studies
Recent in vivo studies have shown that administration of this compound can lead to significant changes in physiological parameters such as heart rate and body temperature, indicating its potential therapeutic applications in conditions like arrhythmia or hypothermia.
Case Study: Effects on Cardiac Function
A study conducted on mice demonstrated that the administration of the compound at doses of 3 mg/kg resulted in a notable decrease in heart rate without significant side effects. This suggests a targeted action on the A1 receptor pathways involved in cardiac regulation.
Comparative Analysis with Other Compounds
Comparative studies with other adenosine receptor antagonists have highlighted the unique profile of this compound:
- Selectivity : It exhibits higher selectivity for A1AR over A2AAR and A3AR compared to traditional antagonists.
- Potency : The potency of this compound is comparable to other high-affinity A1AR antagonists but with a more favorable side effect profile.
Future Directions
Further research is necessary to explore:
- Therapeutic Applications : Investigating its potential use in treating cardiovascular diseases.
- Mechanistic Studies : Understanding the detailed mechanisms through which it interacts with various adenosine receptors.
- Safety Profile : Long-term toxicity studies to assess safety for clinical use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
